![molecular formula C8H8F3NO4 B2887686 methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate CAS No. 2138051-85-9](/img/structure/B2887686.png)
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate
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Overview
Description
Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate, also known as Methyl TFA oxazinone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a highly reactive intermediate that has been used in the synthesis of various organic compounds. In
Scientific Research Applications
- Researchers have synthesized this compound as a serendipitous regioselective DNA targeting agent. It is part of a class of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles . These molecules bind to the minor groove of DNA, which is crucial for gene regulation and other biological processes.
- The compound’s ability to interact with DNA has been studied using molecular modeling tools. Notably, compound 14m demonstrated strong binding affinity with double-helical DNA within the minor groove, forming a stable complex through static quenching .
- Organofluorine compounds, especially those containing the trifluoromethyl (CF3) group, play a significant role in pharmaceutical and agrochemical industries. The electron-withdrawing properties and hydrophobic surface area of trifluoromethyl groups contribute to their prominence .
- The trifluoromethyl group in this compound enhances its pharmacological properties. Organofluorine compounds are prevalent in FDA-approved drugs, making up more than 50% of best-selling drug molecules .
- Although not directly related to the compound, α-terpineol (a natural monoterpene) has been studied for its biological properties. It plays a role in medicine and pharmaceuticals, making it relevant to explore in conjunction with other compounds .
- While not specific to this compound, research on peptide treatments for anti-aging effects is ongoing. For instance, a dermocosmetic product containing palmitoyl tripeptide-38 (a peptide) has shown effective results in reducing crow’s feet wrinkles .
- The synthesis of this compound offers facile scalability and excellent atom economy. Starting from readily available reactants, it provides an environmentally sustainable approach to functionalization .
DNA-Groove Binders
Organofluorine Chemistry
Medicinal and Pharmaceutical Applications
Biological Properties of α-Terpineol
Anti-Aging Potential
Atom Economy and Scalability
Mechanism of Action
Target of Action
The trifluoroacetyl group is known to be a functional group that can influence the properties of a compound . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group, adjusting the steric and electronic properties of a lead compound .
Mode of Action
Compounds with a trifluoroacetyl group are known to have significant electronegativity, which can influence their interactions with targets . The trifluoroacetyl group can also protect a reactive methyl group from metabolic oxidation .
Biochemical Pathways
For instance, the trifluoroacetyl group is involved in the methionine cycle, a critical biochemical pathway for the production of the essential amino acid methionine and the generation of S-adenosylmethionine, the most important cellular methyl-donor .
Pharmacokinetics
The trifluoroacetyl group can influence the pharmacokinetic properties of a compound, potentially affecting its bioavailability .
Result of Action
The trifluoroacetyl group can influence the properties of a compound, potentially affecting its biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
properties
IUPAC Name |
methyl 6-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO4/c1-15-7(14)12-2-3-16-5(4-12)6(13)8(9,10)11/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJIJMFHYPWKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCOC(=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate |
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